An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinopyrimidine-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinopyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage ‘the dose makes the poison’ is preceded by a more fundamental truth: the physicochemical properties of a molecule dictate its therapeutic potential. It is these intrinsic characteristics—solubility, acidity, stability—that govern a compound's journey through the physiological milieu, influencing its absorption, distribution, metabolism, and excretion (ADME). For the medicinal chemist and drug development professional, a comprehensive understanding of these properties is not merely academic; it is the cornerstone of rational drug design and the key to unlocking a molecule's full therapeutic promise.
This guide focuses on 2-Morpholinopyrimidine-4-carboxylic acid, a molecule of significant interest owing to its constituent scaffolds. The pyrimidine core is a ubiquitous feature in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2][3] The morpholine moiety, often considered a "privileged" structure in medicinal chemistry, is frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[4] The strategic combination of these two pharmacophoric elements within a single molecular framework suggests a high potential for novel therapeutic applications.
However, a thorough investigation of the available scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physicochemical data for 2-Morpholinopyrimidine-4-carboxylic acid. This guide, therefore, serves a dual purpose. Firstly, it provides a robust framework of predicted physicochemical parameters for this molecule, offering a valuable starting point for research endeavors. Secondly, and more critically, it presents a series of detailed, field-proven experimental protocols for the precise determination of these properties. By equipping researchers with both predictive insights and the practical methodologies for their validation, this document aims to accelerate the exploration of 2-Morpholinopyrimidine-4-carboxylic acid and its derivatives as potential therapeutic agents.
Molecular Structure and Identification
A foundational step in the characterization of any compound is the unambiguous definition of its molecular structure and associated identifiers.
IUPAC Name: 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
Molecular Formula: C₉H₁₁N₃O₃
Molecular Weight: 209.21 g/mol
Chemical Structure:
Caption: 2D chemical structure of 2-Morpholinopyrimidine-4-carboxylic acid.
Predicted Physicochemical Properties
In the absence of experimental data, computational prediction tools provide a valuable first approximation of a molecule's physicochemical properties. The following table summarizes the predicted values for 2-Morpholinopyrimidine-4-carboxylic acid, generated using established algorithms. It is imperative to note that these are in silico estimations and must be confirmed by experimental validation.
| Property | Predicted Value | Comparative Experimental Data |
| pKa | Acidic pKa: ~3.5 - 4.5 Basic pKa: ~6.0 - 7.0 | Pyrimidine-4-carboxylic acid: ~3.4 |
| Aqueous Solubility | Low to moderate | 2-Aminopyrimidine-4-carboxylic acid: Data on solubility and stability are available, suggesting it is a stable solid.[3] |
| LogP | ~0.5 - 1.5 | - |
| Melting Point (°C) | 180 - 220 | - |
Note: Predicted values are derived from computational models and should be treated as estimates. Experimental verification is essential.
Acid Dissociation Constant (pKa)
The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. 2-Morpholinopyrimidine-4-carboxylic acid possesses both an acidic functional group (carboxylic acid) and basic nitrogen atoms within the pyrimidine and morpholine rings, making it an amphoteric molecule.
Causality Behind Experimental Choices for pKa Determination
The choice of method for pKa determination is contingent on the compound's properties, such as its solubility and the presence of a chromophore.
-
Potentiometric Titration: This is the gold standard for pKa determination, offering high accuracy and precision.[6] It is suitable for compounds with adequate solubility in water or co-solvent systems. The method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[7][8]
-
UV-Metric Titration: This method is particularly useful for compounds with low aqueous solubility or when only small amounts of the compound are available.[9] It relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH. A key prerequisite is that the compound must possess a chromophore in proximity to the ionizable center, leading to a detectable spectral shift upon protonation or deprotonation.[6][10]
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines the steps for determining the pKa of 2-Morpholinopyrimidine-4-carboxylic acid using potentiometric titration.
Materials and Equipment:
-
2-Morpholinopyrimidine-4-carboxylic acid
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, carbonate-free water
-
pH meter with a calibrated electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Temperature probe
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the aqueous pKa can be extrapolated.
-
Titration with Acid: Begin by titrating the solution with standardized 0.1 M HCl to protonate all basic sites. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the volume of titrant added and the corresponding pH reading.
-
Titration with Base: Following the acid titration, titrate the solution with standardized 0.1 M NaOH. Continue adding the titrant in small increments, recording the volume and pH at each step, until well past the final equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Sophisticated software can be used to calculate the pKa values by fitting the titration data to the Henderson-Hasselbalch equation.
Workflow for Potentiometric pKa Determination
Aqueous Solubility
Aqueous solubility is a paramount property for orally administered drugs, as it directly impacts dissolution and subsequent absorption.
Causality Behind Experimental Choices for Solubility Determination
The shake-flask method is the definitive technique for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution, providing a true representation of its intrinsic solubility. This method is chosen for its reliability and its ability to establish a genuine equilibrium, which is crucial for accurate biopharmaceutical classification.[10]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Materials and Equipment:
-
2-Morpholinopyrimidine-4-carboxylic acid (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., pH 2.0, 5.0)
-
HPLC-grade water and organic solvents (e.g., acetonitrile, methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC with a suitable column and UV detector
-
Analytical balance
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter. Dilute the filtrate with an appropriate mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.
Workflow for Shake-Flask Solubility Determination
Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination
Materials and Equipment:
-
2-Morpholinopyrimidine-4-carboxylic acid (solid, dry)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if needed to pulverize crystals)
Step-by-Step Methodology:
-
Sample Loading: Finely crush the crystalline sample. Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.
-
Sample Compaction: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[9]
Chemical Stability
Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and potential degradation pathways. Forced degradation (stress testing) studies are performed to identify potential degradants and to develop and validate stability-indicating analytical methods.[12][13]
Protocol for Forced Degradation Studies
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16] A control sample should be protected from light.
Methodology:
-
Prepare solutions of the compound under each of the stress conditions.
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method (typically a gradient method with UV or mass spectrometric detection) to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.
Forced Degradation Workflow
Conclusion
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Morpholinopyrimidine-4-carboxylic acid, a molecule with considerable potential in drug discovery. While experimental data for this specific compound remains to be published, this guide offers a robust starting point for its scientific evaluation by presenting predicted values for key parameters and, most importantly, detailed, actionable protocols for their experimental determination. The successful application of these methodologies will not only validate and refine our understanding of this molecule but will also pave the way for its rational development as a potential therapeutic agent. It is through such rigorous physicochemical characterization that the true potential of novel chemical entities can be realized, transforming promising molecules into life-changing medicines.
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
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2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLIC ACID | CAS 295349-64-3.
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2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824. PubChem.
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022.
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Published April 23, 2024.
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FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Published May 1, 2021.
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Published August 31, 2018.
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(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Published December 9, 2024.
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